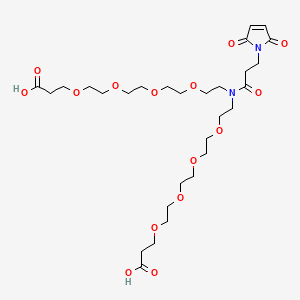

N-Mal-N-bis(PEG4-acid)

Beschreibung

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[3-(2,5-dioxopyrrol-1-yl)propanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48N2O15/c32-25(3-6-31-26(33)1-2-27(31)34)30(7-11-41-15-19-45-23-21-43-17-13-39-9-4-28(35)36)8-12-42-16-20-46-24-22-44-18-14-40-10-5-29(37)38/h1-2H,3-24H2,(H,35,36)(H,37,38) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUVDGNGWRGLFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)N(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48N2O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901105139 |

Source

|

| Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901105139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

664.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2100306-52-1 |

Source

|

| Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901105139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Mal-N-bis(PEG4-acid): A Heterotrifunctional Linker for Advanced Bioconjugation

Introduction: The Strategic Advantage of Branched, Heterotrifunctional Linkers in Drug Development

In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the linker molecule is a critical determinant of success. It is no longer sufficient to simply connect a payload to an antibody; the linker's architecture dictates the conjugate's stability, solubility, pharmacokinetic profile, and ultimately, its therapeutic index. N-Mal-N-bis(PEG4-acid) emerges as a sophisticated tool in the bioconjugation chemist's arsenal, offering a unique combination of functionalities that address key challenges in the field.

This guide provides an in-depth technical overview of N-Mal-N-bis(PEG4-acid), moving beyond a simple datasheet to offer insights into its strategic application, the causality behind experimental choices, and robust protocols for its successful implementation.

Molecular Architecture and Physicochemical Properties

N-Mal-N-bis(PEG4-acid) is a heterotrifunctional, branched linker. Its structure is meticulously designed with three key functional domains:

-

A Maleimide Group: This moiety provides a highly selective reactive handle for covalent attachment to sulfhydryl (thiol) groups, most notably the free thiols on cysteine residues of proteins and peptides. This reaction proceeds efficiently under mild, physiological conditions (pH 6.5-7.5) to form a stable thioether bond.[1][2]

-

Two Discrete Polyethylene Glycol (PEG4) Chains: The two tetraethylene glycol spacers are not merely inert linkers. They serve a crucial role in enhancing the hydrophilicity of the entire construct. This is particularly advantageous when working with hydrophobic payloads, as the PEG chains can mitigate aggregation and improve the solubility of the final conjugate.[3][4] The defined length of the PEG4 chains ensures a homogeneous product, a critical factor for regulatory approval.

-

Two Terminal Carboxylic Acid Groups: These functional groups provide the versatility to conjugate a wide array of amine-containing molecules, such as cytotoxic drugs, fluorescent dyes, or other targeting ligands. The presence of two carboxylic acids allows for the potential attachment of two payload molecules, thereby increasing the drug-to-antibody ratio (DAR) in a controlled manner.[4]

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C29H48N2O15 | [1] |

| Molecular Weight | 664.7 g/mol | [1] |

| Purity | ≥98% | [1] |

| Solubility | DMSO, DCM, DMF | [1] |

| Storage Condition | -20°C | [1] |

The Chemistry of Conjugation: A Step-by-Step Mechanistic Insight

The utility of N-Mal-N-bis(PEG4-acid) lies in its ability to facilitate a sequential and controlled conjugation strategy. The following sections detail the chemistry and rationale behind each step.

Activation of the Carboxylic Acid Moieties for Payload Attachment

Direct amide bond formation between a carboxylic acid and an amine is an inefficient process. Therefore, the carboxylic acid groups of N-Mal-N-bis(PEG4-acid) must first be activated to a more reactive species. The choice of activating agent is critical and depends on the stability of the payload and desired reaction conditions.

Method 1: EDC/NHS Chemistry

This is a widely used and robust method for activating carboxylic acids.[5]

-

Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

-

Stabilization: In the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, the unstable O-acylisourea intermediate is converted to a more stable, amine-reactive NHS ester. This two-step process is advantageous as it increases the efficiency of the subsequent reaction with the amine-containing payload and minimizes side reactions.[1]

Method 2: HATU Activation

For more challenging conjugations, or when milder conditions are required, uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are excellent alternatives. HATU is known for its high efficiency and rapid reaction times, often leading to higher yields with reduced side products.[6]

Diagram: Carboxylic Acid Activation Workflow

Caption: Workflow for payload attachment to N-Mal-N-bis(PEG4-acid).

Maleimide-Thiol Conjugation: The Key to Site-Specific Antibody Labeling

The maleimide group's high reactivity and specificity for thiol groups make it ideal for site-specific modification of proteins.[7] In the context of antibody conjugation, this typically involves the reduction of interchain disulfide bonds in the antibody's hinge region to generate free thiol groups.

The reaction proceeds via a Michael addition, where the nucleophilic thiol attacks the electron-deficient double bond of the maleimide ring, forming a stable thioether bond. This reaction is highly efficient at physiological pH (6.5-7.5).[1]

It is important to note that the stability of the resulting thioether linkage can be a concern, with potential for retro-Michael addition leading to deconjugation. However, the use of N-aryl maleimides, as is the case here, generally results in a more stable conjugate compared to N-alkyl maleimides.[8] Furthermore, hydrolysis of the thiosuccinimide ring to the corresponding thiosuccinamic acid can occur, which renders the linkage irreversible.[9]

Diagram: Antibody-Drug Conjugate (ADC) Synthesis Workflow

Caption: General workflow for ADC synthesis using N-Mal-N-bis(PEG4-acid).

Experimental Protocols: A Guide to Practical Implementation

The following protocols provide a robust starting point for the use of N-Mal-N-bis(PEG4-acid). Optimization may be necessary for specific antibodies and payloads.

Protocol 1: Synthesis of the Drug-Linker Construct

This protocol describes the activation of the carboxylic acid groups on N-Mal-N-bis(PEG4-acid) and subsequent conjugation to an amine-containing payload.

Materials:

-

N-Mal-N-bis(PEG4-acid)

-

Amine-containing payload (e.g., a cytotoxic drug)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

N,N-Diisopropylethylamine (DIPEA) (optional, for use with amine salts)

-

Anhydrous Dichloromethane (DCM) (for organic solvent method)

-

Reaction Buffer: MES buffer (0.1 M MES, 0.5 M NaCl; pH 6.0) for aqueous method

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

High-Performance Liquid Chromatography (HPLC) system for purification

-

Mass Spectrometer (MS) for characterization

Procedure (Aqueous Method):

-

Equilibrate N-Mal-N-bis(PEG4-acid), EDC, and NHS to room temperature.

-

Prepare a stock solution of N-Mal-N-bis(PEG4-acid) in DMF or DMSO.

-

In a reaction vessel, dissolve the desired amount of N-Mal-N-bis(PEG4-acid) in Reaction Buffer.

-

Add a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS to the linker solution.[5]

-

Incubate for 15-30 minutes at room temperature to activate the carboxylic acids.

-

Dissolve the amine-containing payload in Coupling Buffer. If the payload is a salt, add DIPEA to neutralize it.

-

Add the payload solution to the activated linker solution.

-

Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the drug-linker construct by preparative HPLC.

-

Characterize the purified product by MS to confirm the molecular weight.

Procedure (Organic Solvent Method):

-

Dissolve N-Mal-N-bis(PEG4-acid) (1 equivalent) in anhydrous DCM.[10]

-

Add EDC (2 equivalents) and NHS (2 equivalents) to the solution.[10]

-

Stir the mixture at room temperature for 30 minutes.[10]

-

Add the amine-containing payload (1.5 equivalents) to the reaction mixture.[10]

-

If the payload is an amine salt, add DIPEA (1.5 equivalents).[10]

-

Stir the reaction at room temperature for 1-2 hours.[10]

-

Monitor the reaction by LC-MS.

-

Purify the product by flash chromatography or preparative HPLC.

-

Characterize the purified product by MS.

Protocol 2: Synthesis of the Antibody-Drug Conjugate (ADC)

This protocol details the reduction of an antibody and its subsequent conjugation to the purified drug-linker construct.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Purified drug-linker construct from Protocol 1

-

Reaction Buffer: PBS, pH 7.0-7.5, degassed

-

Quenching solution: N-acetylcysteine

-

Size-Exclusion Chromatography (SEC) column

-

Hydrophobic Interaction Chromatography (HIC) column

Procedure:

-

Antibody Reduction:

-

Prepare the antibody solution at a concentration of 5-10 mg/mL in degassed Reaction Buffer.[10]

-

Add a 10-20 fold molar excess of TCEP to the antibody solution.[10]

-

Incubate the mixture at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[10]

-

The reduced antibody is ready for conjugation without the need to remove TCEP.

-

-

Conjugation Reaction:

-

Quenching the Reaction:

-

Purification of the ADC:

-

Purify the ADC from unconjugated drug-linker and quenching reagent using a size-exclusion chromatography (SEC) column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[10]

-

Collect the fractions corresponding to the monomeric ADC peak.

-

Protocol 3: Characterization of the ADC

Thorough characterization is essential to ensure the quality and consistency of the synthesized ADC.

1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:

-

HIC separates ADC species based on the hydrophobicity conferred by the conjugated payload.

-

The average DAR can be calculated from the relative peak areas of the different drug-loaded species.[11]

-

A typical HIC method would involve a salt gradient (e.g., ammonium sulfate) on a specialized HIC column.[12]

2. Purity and Aggregation Analysis by SEC-HPLC:

-

SEC separates molecules based on their size.

-

This technique is used to determine the percentage of monomeric ADC and to quantify any aggregates or fragments.

3. Molecular Weight Confirmation by Mass Spectrometry:

-

Intact mass analysis of the purified ADC can confirm the successful conjugation and the distribution of drug-loaded species.[13]

-

Peptide mapping of the digested ADC can be used to identify the specific cysteine residues that have been conjugated.[14]

Applications and Case Studies: The Impact of Branched Linkers

The branched architecture of N-Mal-N-bis(PEG4-acid) offers significant advantages in the development of ADCs.

-

Increased Drug-to-Antibody Ratio (DAR): The ability to attach two payload molecules per linker can lead to a higher DAR without the need for extensive antibody engineering. This can result in enhanced potency.[15]

-

Improved Pharmacokinetics: The hydrophilic PEG chains can improve the solubility and stability of the ADC, potentially leading to a longer circulation half-life and reduced clearance.[16]

-

Enhanced Therapeutic Index: By enabling a higher and more controlled DAR, and by improving the overall properties of the ADC, branched linkers can contribute to a wider therapeutic window.

Case Study Example:

While specific examples utilizing N-Mal-N-bis(PEG4-acid) are often proprietary, studies on ADCs with branched PEG linkers have demonstrated their potential. For instance, research has shown that ADCs constructed with branched linkers can exhibit greater in vitro cytotoxicity against cancer cell lines compared to those with linear linkers.[15] Furthermore, the inclusion of PEG moieties in the linker has been shown to improve the pharmacokinetic profiles of ADCs in preclinical models.[16] The use of heterotrifunctional linkers has also been explored for the development of dual-drug ADCs, carrying two different payloads to overcome drug resistance.[11]

Conclusion: A Versatile Tool for Next-Generation Bioconjugates

N-Mal-N-bis(PEG4-acid) represents a significant advancement in linker technology. Its heterotrifunctional and branched design provides researchers with a powerful tool to construct sophisticated bioconjugates with enhanced properties. By understanding the underlying chemistry and following robust protocols, scientists and drug developers can leverage this linker to create more effective and safer targeted therapeutics. The ability to precisely control the conjugation of both the targeting moiety and the payload, while simultaneously improving the physicochemical properties of the final conjugate, positions N-Mal-N-bis(PEG4-acid) as a key enabler in the future of bioconjugation.

References

- BroadPharm. (2022, January 18). Protocol for PEG Acid Reagents. BroadPharm.

- BenchChem. (2025, December).

- BroadPharm. N-Mal-N-bis(PEG4-acid), 2100306-52-1. BroadPharm.

- BenchChem. (2025).

- BroadPharm. (2022, January 18). Protocol for Amino PEG. BroadPharm.

- Encapsula NanoSciences.

- Journal of the Chemical Society, Perkin Transactions 2. Hydrolysis of some N-alkylmaleimides. RSC Publishing.

- BenchChem. (2025). Application Notes and Protocols for Maleimide- Thiol Conjugation of Antibodies with "Mal-PEG4". BenchChem.

- UCL Discovery.

- MDPI. (2023).

- Walsh Medical Media. (2014).

- ResearchGate. HIC and SEC analysis of site‐specific ADCs 7 a–g. a) Structures of....

- Thermo Fisher Scientific. (2014, November 4).

- PubMed. (1984). Kinetics and mechanism of the alkaline hydrolysis of maleimide.

- BroadPharm. Instructions for the use of Alkyne-(PEG)n-acid and Alkyne-(PEG)n-NHS.

- DC Chemicals. N-Mal-N-bis(PEG4-acid)

- National Center for Biotechnology Information. (2024, December 12).

- PubMed. (2018, December 15).

- ResearchGate. (2025, August 6).

- MDPI. (2023, October 13). (PDF)

- BenchChem. (2025). Application Notes and Protocols for the Use of N-Mal-N-bis(PEG4-NH-Boc)

- Royal Society of Chemistry. Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency. Organic & Biomolecular Chemistry.

- MDPI. (2021).

- BOC Sciences.

- PubMed. (2012). Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS.

- Elsevier. (2021).

- Springer Nature Experiments.

- BenchChem. (2025).

- ResearchGate. (2025, October 17). (PDF)

- CellMosaic.

- National Center for Biotechnology Information. (2019, July 11). Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes. PMC.

- AxisPharm. Branched PEG Maleimide.

- National Center for Biotechnology Information. (2021, July 26). Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit. PMC.

- Agilent. (2024, October 15). Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System.

- ResearchGate. Structures of the PEG-linkers: the linear PEG linker MAL24PS and the....

- ResearchGate. (2015, January 10). How can I crosslink OH groups on PEG using a crosslinker with the carboxylic acid functional groups?.

- PubMed.

- Biopharma PEG. ADC Linkers.

- Huateng Pharma. (2024, June 28).

- Reddit. (2021, February 7).

- BenchChem. (2025).

- BenchChem. (2025). How to activate the carboxylic acid groups of N-Boc-N-bis(PEG3-acid).

- BenchChem. (2025).

- Common Organic Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 7. americanlaboratory.com [americanlaboratory.com]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. broadpharm.com [broadpharm.com]

- 11. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

- 14. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N-Mal-N-bis(PEG4-acid): A Branched Linker for Advanced Bioconjugation

This guide provides a comprehensive technical overview of N-Mal-N-bis(PEG4-acid), a heterotrifunctional and branched polyethylene glycol (PEG) linker. It is intended for researchers, scientists, and drug development professionals engaged in the field of bioconjugation, with a particular focus on the development of antibody-drug conjugates (ADCs). This document will delve into the chemical structure, properties, and strategic applications of this linker, providing not only procedural details but also the underlying scientific rationale for its use in creating more effective and stable bioconjugates.

Introduction: The Critical Role of Linker Design in Bioconjugates

The efficacy and safety of targeted therapeutics, such as ADCs, are critically dependent on the linker that connects the targeting moiety (e.g., a monoclonal antibody) to the therapeutic payload. The linker is not merely a passive connector; it profoundly influences the stability, solubility, pharmacokinetics, and mechanism of action of the entire conjugate.[][2] N-Mal-N-bis(PEG4-acid) has emerged as a sophisticated tool in the bioconjugation toolkit, offering distinct advantages through its unique branched architecture and the inclusion of hydrophilic PEG spacers.

Unveiling the Chemical Architecture and Properties of N-Mal-N-bis(PEG4-acid)

N-Mal-N-bis(PEG4-acid) is a precisely defined chemical entity with a central branching core, a maleimide group, and two terminal carboxylic acid functionalities, each extended by a PEG4 spacer.

Chemical Structure and Physicochemical Properties

The structure of N-Mal-N-bis(PEG4-acid) is key to its functionality:

Caption: Chemical motifs of N-Mal-N-bis(PEG4-acid).

| Property | Value | Source |

| Molecular Formula | C29H48N2O15 | BroadPharm |

| Molecular Weight | 664.7 g/mol | BroadPharm |

| CAS Number | 2100306-52-1 | BroadPharm |

| Solubility | DMSO, DCM, DMF | BroadPharm |

| Storage | -20°C | BroadPharm |

The strategic placement of these functional groups underpins the linker's utility:

-

Maleimide Group: This moiety provides a highly selective reaction handle for covalent attachment to sulfhydryl (thiol) groups, which are typically found in cysteine residues of proteins. This reaction is most efficient and specific at a pH range of 6.5-7.5, forming a stable thioether bond.[3][4]

-

Branched Carboxylic Acids: The two terminal carboxylic acid groups allow for the attachment of payload molecules that possess a primary or secondary amine. This dual-payload capacity is a key advantage for increasing the drug-to-antibody ratio (DAR) in a controlled manner.[4][5]

-

PEG4 Spacers: The tetraethylene glycol (PEG4) units are hydrophilic spacers that impart several beneficial properties to the resulting conjugate. They enhance aqueous solubility, which is particularly important when working with hydrophobic payloads, and can help to prevent aggregation.[][2] Furthermore, the PEG chains can create a hydration shell that shields the payload, potentially prolonging the circulation half-life of the ADC.[5][6]

The Strategic Advantage in Antibody-Drug Conjugate Development

The unique trifunctional and branched nature of N-Mal-N-bis(PEG4-acid) offers several strategic advantages in the design and synthesis of ADCs.

Achieving Higher Drug-to-Antibody Ratios (DAR)

The branched structure allows for the attachment of two payload molecules per linker. This enables the synthesis of ADCs with a higher DAR without increasing the number of conjugation sites on the antibody, which can be beneficial for enhancing the potency of the ADC.[][5]

Enhanced Hydrophilicity and Reduced Aggregation

Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of the final ADC, compromising its stability and potentially increasing its immunogenicity. The hydrophilic PEG4 arms of the linker help to mitigate this issue by increasing the overall water solubility of the conjugate.[][2][5][6]

Improved Pharmacokinetics

The PEGylation provided by the linker can increase the hydrodynamic radius of the ADC, which can reduce renal clearance and extend its circulation half-life.[][5] This prolonged exposure can lead to improved therapeutic efficacy.

Site-Specific Conjugation

The maleimide group's specific reactivity towards thiols allows for site-specific conjugation to an antibody. Thiol groups can be generated by the controlled reduction of interchain disulfide bonds in the antibody's hinge region, leading to a more homogeneous ADC product with a defined DAR.[5]

Experimental Protocols: A Step-by-Step Guide to ADC Synthesis

The synthesis of an ADC using N-Mal-N-bis(PEG4-acid) is a multi-step process that requires careful execution and control of reaction conditions. The following protocols provide a detailed methodology for the key stages of this process.

Part 1: Synthesis of the Drug-Linker Construct

This initial phase involves the conjugation of an amine-containing payload to the two carboxylic acid moieties of the N-Mal-N-bis(PEG4-acid) linker.

Materials:

-

N-Mal-N-bis(PEG4-acid)

-

Amine-containing cytotoxic drug (e.g., a derivative of MMAE or DM1)

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or a similar peptide coupling reagent

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

High-Performance Liquid Chromatography (HPLC) system for purification

-

Mass Spectrometer (MS) for characterization

Protocol:

-

Activation of N-Mal-N-bis(PEG4-acid): a. In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Mal-N-bis(PEG4-acid) (1 equivalent) in anhydrous DMF. b. Add HATU (2.2 equivalents) and DIPEA (4.4 equivalents) to the solution. c. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acids.

-

Conjugation of the Drug to the Activated Linker: a. In a separate vessel, dissolve the amine-containing cytotoxic drug (2.2 equivalents) in anhydrous DMF. b. Add the drug solution to the pre-activated linker solution. c. Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by LC-MS.

-

Purification of the Drug-Linker Construct: a. Upon reaction completion, dilute the mixture with a suitable solvent and purify the drug-linker construct by preparative HPLC. b. Lyophilize the pure fractions to obtain the final drug-linker construct. c. Confirm the identity and purity of the product by high-resolution mass spectrometry.

Caption: Workflow for Drug-Linker Synthesis.

Part 2: Synthesis of the Antibody-Drug Conjugate

This second phase involves the site-specific conjugation of the purified drug-linker construct to a monoclonal antibody.

Materials:

-

Purified Drug-Linker Construct (from Part 1)

-

Monoclonal Antibody (mAb)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

N-acetylcysteine (optional, for quenching)

-

Size-Exclusion Chromatography (SEC) system for purification

-

Hydrophobic Interaction Chromatography (HIC) system for DAR determination

Protocol:

-

Antibody Reduction: a. Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS. b. Add a 10-20 fold molar excess of TCEP to the antibody solution. c. Incubate the mixture at 37°C for 1-2 hours to reduce the interchain disulfide bonds. d. If not using TCEP, other reducing agents like DTT can be used, but must be removed prior to the next step.

-

Conjugation Reaction: a. Immediately after the reduction, add the purified drug-linker construct to the reduced antibody solution. A 5-10 fold molar excess of the drug-linker per generated thiol group is recommended. b. Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.

-

Quenching (Optional): a. To stop the reaction, add a 2-fold molar excess of N-acetylcysteine relative to the drug-linker to quench any unreacted maleimide groups. b. Incubate for an additional 15-20 minutes.

-

Purification of the ADC: a. Purify the ADC from unreacted drug-linker and other small molecules using SEC.

-

Characterization of the ADC: a. Determine the average DAR using HIC. b. Assess the purity and aggregation state of the ADC by SEC. c. Confirm the integrity of the ADC by mass spectrometry.

Caption: Workflow for ADC Synthesis.

Conclusion: A Versatile Tool for Next-Generation Bioconjugates

N-Mal-N-bis(PEG4-acid) represents a significant advancement in linker technology for the development of sophisticated bioconjugates. Its branched architecture, coupled with the hydrophilic properties of PEG, provides a powerful platform for creating ADCs with potentially higher potency, improved stability, and more favorable pharmacokinetic profiles. The detailed protocols and scientific rationale presented in this guide are intended to empower researchers to leverage the full potential of this versatile linker in their drug development programs.

References

Sources

An In-Depth Technical Guide to the Mechanism and Application of N-Mal-N-bis(PEG4-acid)

Foreword: The Architectonics of Advanced Bioconjugates

In the landscape of modern therapeutics and diagnostics, the precision and efficacy of biomolecular constructs are paramount. The ability to link distinct molecular entities—be it an antibody to a potent payload, or a targeting ligand to an E3 ligase recruiter—requires a chemical toolkit of exquisite specificity and reliability. Among the vast array of heterobifunctional linkers, N-Mal-N-bis(PEG4-acid) has emerged as a cornerstone technology for drug development professionals. Its trifunctional, branched architecture is not a mere molecular scaffold but an engineered solution to the persistent challenges of solubility, stability, and stoichiometric control in bioconjugation.

This guide eschews a conventional, rigid format. Instead, it is structured to provide a holistic understanding of N-Mal-N-bis(PEG4-acid), from its fundamental chemical principles to its practical application in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). As seasoned researchers and scientists, you will find not just protocols, but the underlying rationale—the "why" behind the "how"—that empowers innovation and troubleshooting. Our focus is on scientific integrity, ensuring that every step and claim is grounded in established chemical principles and supported by authoritative evidence.

Part 1: Deconstructing the N-Mal-N-bis(PEG4-acid) Moiety: A Trifunctional Powerhouse

The efficacy of N-Mal-N-bis(PEG4-acid) stems from the synergistic interplay of its three key components: a thiol-reactive maleimide, a branched polyethylene glycol (PEG) scaffold, and two terminal carboxylic acids. Understanding the individual contribution of each is crucial to harnessing its full potential.

The Maleimide Group: A Gateway for Site-Specific Thiol Conjugation

The maleimide functional group is the lynchpin for attaching the linker to a biomolecule, typically a protein or peptide, through a highly specific reaction with a sulfhydryl (thiol) group, most commonly from a cysteine residue.

Mechanism of Action: The Thiol-Michael Addition

The conjugation proceeds via a Michael addition, a well-characterized and highly efficient "click chemistry" reaction. The electron-deficient double bond of the maleimide ring is a prime target for nucleophilic attack by a thiolate anion (RS⁻).[1] This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[2] At this pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring minimal off-target reactions with lysine residues.[1]

Below is a diagram illustrating this fundamental reaction:

Caption: Thiol-Michael addition reaction between a cysteine and a maleimide.

Critical Consideration: Stability of the Thioether Linkage

While the formation of the thiosuccinimide linkage is robust, its stability in vivo can be a concern. The bond is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which can lead to premature payload release.[3] A key strategy to mitigate this is to promote the hydrolysis of the succinimide ring post-conjugation. The resulting ring-opened structure is significantly more stable and resistant to thiol exchange. The PEG motifs in the N-Mal-N-bis(PEG4-acid) linker can facilitate this hydrolysis by coordinating water molecules in proximity to the maleimide ring.[3]

The Branched PEG4 Scaffold: More Than Just a Spacer

The "N-bis(PEG4-acid)" portion of the molecule denotes a branched structure with two arms, each containing four polyethylene glycol units. This is a deliberate design choice with significant advantages over simple linear PEG linkers.

| Feature | Linear PEG Linker | Branched N-bis(PEG4-acid) Linker |

| Hydrophilicity | Good | Excellent. The branched structure creates a larger hydration shell.[4] |

| Payload Shielding | Moderate | Superior "umbrella-like" effect shields hydrophobic payloads, reducing aggregation and immunogenicity.[4][5] |

| Payload Capacity | Typically 1:1 linker-to-payload ratio. | Allows for the attachment of two payload molecules per linker, enabling a higher Drug-to-Antibody Ratio (DAR).[6] |

| Pharmacokinetics | Improves circulation half-life. | Further enhances circulation time by creating a larger hydrodynamic radius, reducing renal clearance.[7] |

The discrete length of the PEG units (PEG4) is another critical feature. Unlike polydisperse PEGs, which are mixtures of different chain lengths, monodisperse PEGs ensure the synthesis of a homogeneous final product.[8] This is a crucial quality attribute for regulatory approval and ensures batch-to-batch consistency.[9]

The Dual Carboxylic Acids: Versatile Handles for Payload Attachment

The two terminal carboxylic acid groups provide the points of attachment for payloads, such as cytotoxic drugs for ADCs or E3 ligase ligands for PROTACs. These groups are typically unreactive until activated, providing orthogonal reactivity to the maleimide group.

Mechanism of Action: Amide Bond Formation

The carboxylic acids are most commonly converted into stable amide bonds by reacting with primary amines on the payload molecule. This requires activation with a coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like NHS (N-hydroxysuccinimide).

Caption: Workflow for amide bond formation using the carboxylic acid termini.

This two-step activation and coupling process provides a high degree of control over the reaction, ensuring high yields and purity of the final drug-linker construct before it is conjugated to the biomolecule.

Part 2: Practical Application I - Synthesis of a Homogeneous, High-DAR Antibody-Drug Conjugate (ADC)

The branched nature of N-Mal-N-bis(PEG4-acid) makes it an ideal candidate for producing ADCs with a drug-to-antibody ratio (DAR) of 8, by targeting the four interchain disulfide bonds in a typical IgG antibody. The hydrophilic PEG chains are crucial for mitigating the aggregation often seen with high-DAR ADCs carrying hydrophobic payloads.[5][10]

Experimental Workflow

The synthesis is a three-stage process:

-

Drug-Linker Synthesis: Covalent attachment of two payload molecules to the N-Mal-N-bis(PEG4-acid) linker.

-

Antibody Reduction: Selective reduction of the interchain disulfide bonds of the monoclonal antibody (mAb) to generate free thiol groups.

-

Final Conjugation: Reaction of the maleimide-functionalized drug-linker with the reduced mAb.

Caption: Overall workflow for the synthesis of a DAR 8 ADC.

Detailed Step-by-Step Protocol

Materials:

-

N-Mal-N-bis(PEG4-acid)

-

Amine-containing cytotoxic payload (e.g., MMAE derivative)

-

Monoclonal Antibody (e.g., Trastuzumab) at 5-10 mg/mL

-

Anhydrous DMF, DIPEA, HATU

-

TCEP (tris(2-carboxyethyl)phosphine)

-

Phosphate Buffered Saline (PBS), pH 7.2, with 1 mM EDTA

-

N-acetylcysteine

-

Size-Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC) columns

Protocol:

-

Synthesis of the Drug-Linker Construct:

-

In an anhydrous environment, dissolve N-Mal-N-bis(PEG4-acid) (1 equivalent) in DMF.

-

In a separate vessel, dissolve the payload (2.2 equivalents) in DMF. Add HATU (2.2 equivalents) and DIPEA (4.4 equivalents) to pre-activate the payload for 15-30 minutes at room temperature.

-

Add the activated payload solution to the linker solution. Stir for 2-4 hours at room temperature. Monitor reaction completion via LC-MS.

-

Purify the resulting drug-linker construct by preparative HPLC and lyophilize the pure fractions.

-

-

Antibody Reduction:

-

Prepare the mAb solution at 5-10 mg/mL in PBS with 1 mM EDTA.

-

Add a 10-20 fold molar excess of a freshly prepared TCEP solution to the mAb.

-

Incubate the mixture at 37°C for 1-2 hours to selectively reduce the four interchain disulfide bonds.

-

-

Conjugation and Purification:

-

Dissolve the purified drug-linker construct in a co-solvent like DMSO and add it to the reduced antibody solution at a molar ratio of ~5:1 (linker to mAb, which is a slight excess over the 8 available thiols).

-

Gently agitate the reaction mixture at room temperature for 1-2 hours.

-

Quench any unreacted maleimide groups by adding a 5-fold molar excess of N-acetylcysteine and incubating for 20 minutes.

-

Purify the final ADC using a Size-Exclusion Chromatography (SEC) column to remove unconjugated drug-linker and other small molecules.

-

Characterization and Quality Control

A hallmark of a trustworthy protocol is a robust system for self-validation. Characterization is not merely a final step but an integral part of the process.

| Parameter | Method | Expected Outcome |

| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC-HPLC)[11][12] | A chromatogram showing a major peak corresponding to the DAR 8 species, with minimal amounts of DAR 6, 4, 2, and 0 species. The average DAR should be calculated from the peak areas.[13] |

| Purity & Aggregation | Size-Exclusion Chromatography (SEC-HPLC) | A single, sharp peak corresponding to the monomeric ADC (~150 kDa), with aggregate levels typically below 5%.[5] |

| Identity Confirmation | LC-MS (after deglycosylation and reduction) | Mass spectrometry data confirming the masses of the light chain and heavy chain conjugated with one and three drug-linker molecules, respectively.[14] |

| In Vitro Potency | Cell-based cytotoxicity assay | The ADC should demonstrate potent and target-specific cell-killing activity on antigen-positive cell lines, with significantly lower toxicity on antigen-negative cells.[7] |

Part 3: Practical Application II - Rational Design of a PROTAC Degrader

In PROTAC design, the linker is not a passive tether but a critical determinant of the ternary complex (POI-PROTAC-E3 Ligase) formation and stability, which in turn dictates degradation efficacy.[15] N-Mal-N-bis(PEG4-acid) offers a versatile platform for synthesizing PROTACs, where one carboxylic acid can be coupled to a POI ligand and the other to an E3 ligase ligand.

Design Principles for PROTAC Synthesis

The branched structure allows for a "Y-shaped" PROTAC. The maleimide group can be used to attach the PROTAC to a targeting moiety (e.g., an antibody for an ADC-like delivery) or can be modified for other purposes. The key is the sequential coupling to the two carboxylic acid arms.

Workflow Rationale: The synthesis must be planned to avoid unwanted side reactions. A common strategy is to first couple the less sterically hindered or more robust ligand, purify the intermediate, and then couple the second ligand.

Caption: A representative workflow for sequential PROTAC synthesis.

The Influence of the Branched PEG Linker on PROTAC Efficacy

The flexibility and hydrophilicity imparted by the PEG chains are crucial for PROTAC function.[16][17]

-

Solubility: Many POI and E3 ligase ligands are hydrophobic. The PEG linker significantly improves the overall solubility of the PROTAC molecule, which is essential for cell permeability and bioavailability.[18]

-

Ternary Complex Formation: The length and flexibility of the linker are critical for allowing the POI and E3 ligase to adopt a productive orientation for ubiquitination. The ~28-atom contour length of each PEG4-acid arm provides a substantial reach, which can be advantageous in initial screening efforts.[3][19]

-

Cell Permeability: While large and hydrophilic, PEG linkers can improve cell permeability by masking the polar functional groups of the ligands, aiding in passive diffusion across the cell membrane.[3]

Conclusion: An Enabling Technology for Next-Generation Therapeutics

N-Mal-N-bis(PEG4-acid) is far more than a simple linker; it is a sophisticated chemical tool that addresses multiple challenges in the development of complex bioconjugates. Its trifunctional, branched design provides a robust platform for site-specific conjugation, enhancement of physicochemical properties, and precise control over payload stoichiometry. By understanding the intricate mechanisms of its reactive moieties and the functional advantages of its branched PEG architecture, researchers can confidently design and execute protocols for the synthesis of advanced therapeutics like high-DAR ADCs and potent PROTACs. The self-validating nature of the described workflows, coupled with rigorous analytical characterization, ensures the scientific integrity and reproducibility required to advance these powerful modalities from the laboratory to the clinic.

References

- Burke, P. J., et al. (2019). Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody–Drug Conjugates. Molecular Cancer Therapeutics, 18(10), 1795–1805.

-

Labinsights. (2025, May 22). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). Retrieved from [Link]

-

Cytiva. (2025, August 18). Aggregation in antibody-drug conjugates: causes and mitigation. Retrieved from [Link]

- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312.

-

JenKem Technology USA. (2024, July 30). PROTAC PEG Linkers. Retrieved from [Link]

- Quadi, S., et al. (2021). The Use of Uniform PEG Compounds in the Design of ADCs. In Antibody-Drug Conjugates (pp. 185-210). Humana, New York, NY.

- Gabizon, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers.

-

CASSS On Demand. (2022, September 28). Free Thiol Quantification of Antibodies and Antibody Drug Conjugates by Maleimide-Labeling and LC-MS Analysis. Retrieved from [Link]

- Shah, U., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins.

-

CellMosaic. (n.d.). HIC HPLC Analysis of Biopolymer, Conjugate, and ADC. Retrieved from [Link]

-

Agilent Technologies, Inc. (2024, October 15). Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. Retrieved from [Link]

- Wang, Y., et al. (2021). A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine–Maleimide-Based Antibody Drug Conjugates. Analytical Chemistry, 93(10), 4449–4456.

-

Wagner-Rousset, E., et al. (2025, August 5). Hydrophobic Interaction Chromatography (HIC) Method Development and Characterization of Resolved Drug-Load Variants in Site-Specifically Conjugated Pyrrolobenzodiazepine Dimer-Based Antibody Drug Conjugates (PBD-ADCs). Retrieved from [Link]

- Wakankar, A., et al. (2011).

- Li, G., et al. (2022).

- Kuroda, D., et al. (2020).

-

YMC Europe. (n.d.). HPLC Analysis of Drug-to-Antibody Ratio (DAR) Using BioPro HIC BF. Retrieved from [Link]

Sources

- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 2. dspace.library.uu.nl [dspace.library.uu.nl]

- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. cytivalifesciences.com [cytivalifesciences.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. labinsights.nl [labinsights.nl]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 11. cellmosaic.com [cellmosaic.com]

- 12. agilent.com [agilent.com]

- 13. ymc.eu [ymc.eu]

- 14. Free Thiol Quantification of Antibodies and Antibody Drug Conjugates by Maleimide-Labeling and LC-MS Analysis - Mass Spec 2022 - Sharing Science Solutions [ondemand.casss.org]

- 15. precisepeg.com [precisepeg.com]

- 16. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 17. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 18. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 19. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Mal-N-bis(PEG4-acid): Solubility, Stability, and Application in Bioconjugation

Introduction: The Architectural Advantages of a Branched Linker

In the landscape of modern biotherapeutics, particularly in the realm of Antibody-Drug Conjugates (ADCs), the linker molecule is not merely a passive connector but a critical determinant of the conjugate's overall efficacy, safety, and pharmacokinetic profile. N-Mal-N-bis(PEG4-acid) is a heterotrifunctional, branched linker meticulously designed to address some of the most pressing challenges in drug development. Its architecture, featuring a central tertiary amine branching point, a thiol-reactive maleimide group, and two terminal carboxylic acids, each extended by a discrete polyethylene glycol (PEG4) chain, offers a unique combination of functionalities.

The maleimide group provides a highly specific handle for covalent attachment to thiol-containing molecules, such as the cysteine residues in antibodies or other proteins.[] The two terminal carboxylic acids, on the other hand, serve as reactive sites for the conjugation of amine-containing payloads, such as cytotoxic drugs or imaging agents, via the formation of stable amide bonds. The branched nature of this linker allows for the attachment of two payload molecules per linker, potentially increasing the drug-to-antibody ratio (DAR) in a controlled manner.[2]

The incorporation of four ethylene glycol units (PEG4) in each arm of the linker is a deliberate design choice to enhance the hydrophilicity of the resulting conjugate.[3][][5] This is particularly advantageous when working with hydrophobic payloads, as the PEG chains can help to mitigate aggregation and improve the overall solubility and stability of the ADC.[3][][6] Furthermore, the PEG moieties can create a hydrophilic shield around the payload, potentially reducing immunogenicity and prolonging the circulation half-life of the conjugate.[3][6]

This guide provides a comprehensive overview of the solubility and stability characteristics of N-Mal-N-bis(PEG4-acid), along with a detailed experimental protocol for its application in the synthesis of antibody-drug conjugates.

Physicochemical Properties: A Deep Dive into Solubility and Stability

A thorough understanding of the solubility and stability of N-Mal-N-bis(PEG4-acid) is paramount for its effective use in bioconjugation. These properties dictate the choice of reaction conditions, purification methods, and storage protocols.

Solubility Profile

The solubility of N-Mal-N-bis(PEG4-acid) is governed by the interplay of its polar functional groups (carboxylic acids and the maleimide ring) and the hydrophilic PEG chains. While specific quantitative solubility data for N-Mal-N-bis(PEG4-acid) in a wide range of aqueous buffers is not extensively published, its structural features provide a strong basis for predicting its behavior.

Qualitative Solubility:

-

Organic Solvents: N-Mal-N-bis(PEG4-acid) is readily soluble in a variety of polar aprotic organic solvents, including dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and dichloromethane (DCM). This facilitates the initial dissolution and handling of the linker for preparing stock solutions.

-

Aqueous Solutions: The presence of the PEG chains and the ionizable carboxylic acid groups confers significant aqueous solubility.[7][8][9][10] The solubility in aqueous buffers is, however, highly dependent on the pH. At neutral to alkaline pH, the carboxylic acid groups will be deprotonated to carboxylates, significantly increasing the water solubility. Conversely, at acidic pH, the protonated carboxylic acids will be less soluble.

Quantitative Solubility Insights (Estimated):

The following table provides an estimated solubility profile based on the properties of similar branched PEG-acid molecules and general principles of PEG chemistry. Researchers should empirically determine the solubility for their specific application and buffer system.

| Solvent/Buffer System | Estimated Solubility | Rationale and Key Considerations |

| Dimethyl Sulfoxide (DMSO) | > 50 mg/mL | Excellent solvent for a wide range of organic molecules, including PEGylated compounds. Ideal for preparing high-concentration stock solutions. |

| N,N-Dimethylformamide (DMF) | > 50 mg/mL | Similar to DMSO, a good choice for initial dissolution. |

| Phosphate-Buffered Saline (PBS), pH 7.4 | > 10 mg/mL | At this pH, the carboxylic acids are deprotonated, enhancing solubility. The PEG chains further contribute to aqueous solubility.[7][8][9] |

| MES Buffer, pH 6.0 | 1-10 mg/mL | As the pH approaches the pKa of the carboxylic acids (typically around 4.5), the solubility is expected to decrease due to a higher proportion of the less soluble protonated form. |

| Acetate Buffer, pH 4.5 | < 1 mg/mL | At or below the pKa of the carboxylic acids, the molecule will be predominantly in its less soluble, protonated state. Sonication or gentle warming may be required to aid dissolution, but stability must be considered. |

Stability Profile: The Criticality of the Maleimide Moiety

The stability of N-Mal-N-bis(PEG4-acid) is primarily dictated by the hydrolytic lability of the maleimide ring. Understanding the factors that influence this stability is crucial for maximizing conjugation efficiency and ensuring the integrity of the final bioconjugate.

Hydrolysis of the Maleimide Group:

The maleimide group is susceptible to hydrolysis, which involves the opening of the imide ring to form a maleamic acid derivative. This hydrolyzed form is no longer reactive towards thiols. The rate of hydrolysis is highly dependent on pH and temperature.

-

pH Dependence: The hydrolysis of N-substituted maleimides is significantly accelerated at alkaline pH.[11][12][13] At neutral pH (around 7.0-7.5), the rate of hydrolysis is generally slow enough to allow for efficient thiol conjugation. However, as the pH increases, the rate of hydrolysis increases dramatically.[13] For instance, studies on an 8-arm PEG10k-maleimide have shown that at 37°C, the maleimide is highly stable at pH 5.5, but the hydrolysis rate increases at pH 7.4.[13] It is therefore recommended to perform maleimide-thiol conjugations at a pH between 6.5 and 7.5 to strike a balance between efficient thiol reaction and minimal hydrolysis.[10]

-

Temperature Dependence: As with most chemical reactions, the rate of maleimide hydrolysis increases with temperature.[13] Therefore, it is advisable to perform conjugation reactions at room temperature or below (e.g., 4°C) to minimize hydrolysis, especially for prolonged reaction times.

Stability of the Thioether Bond:

While the maleimide-thiol reaction forms a stable thioether bond, it is important to note that the succinimide ring formed upon conjugation can undergo hydrolysis, particularly at higher pH.[11][13] This ring-opening can lead to a mixture of isomers. Furthermore, the maleimide-thiol linkage can be susceptible to retro-Michael reactions, especially in the presence of other thiols, leading to deconjugation. However, the hydrolysis of the thiosuccinimide ring can in some cases stabilize the conjugate against this thiol exchange.

Best Practices for Handling and Storage:

To ensure the long-term stability and performance of N-Mal-N-bis(PEG4-acid), the following handling and storage guidelines should be strictly followed:

-

Solid Form: Store the solid material at -20°C in a desiccated environment, protected from light.

-

Stock Solutions: Prepare stock solutions in anhydrous aprotic solvents like DMSO or DMF. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and moisture contamination. Store the aliquots at -20°C or -80°C.

-

Aqueous Solutions: Prepare aqueous solutions of the linker immediately before use. Avoid storing the linker in aqueous buffers for extended periods, especially at neutral or alkaline pH.

Application Spotlight: Synthesis of a Branched Antibody-Drug Conjugate

The unique trifunctional nature of N-Mal-N-bis(PEG4-acid) makes it an ideal candidate for the synthesis of ADCs with a potentially high and defined drug-to-antibody ratio. The following is a detailed, two-part experimental protocol for the conjugation of a cytotoxic payload to an antibody using this linker.

Part 1: Conjugation of the Payload to the Linker

This initial step involves the activation of the carboxylic acid groups on the linker and their subsequent reaction with an amine-containing payload.

Materials:

-

N-Mal-N-bis(PEG4-acid)

-

Amine-containing payload (e.g., a derivative of Monomethyl Auristatin E - MMAE)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Diisopropylethylamine (DIPEA)

-

High-Performance Liquid Chromatography (HPLC) system for purification

-

Mass Spectrometer (MS) for characterization

Experimental Protocol:

-

Activation of the Linker: a. Dissolve N-Mal-N-bis(PEG4-acid) (1 equivalent) and NHS (2.2 equivalents) in anhydrous DMF. b. Add EDC (2.2 equivalents) to the solution and stir at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm the formation of the N-Mal-N-bis(PEG4-NHS ester).

-

Conjugation to the Payload: a. In a separate vial, dissolve the amine-containing payload (2.5 equivalents) in anhydrous DMF. b. Add DIPEA (3 equivalents) to the payload solution to act as a base. c. Slowly add the activated linker solution to the payload solution. d. Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by LC-MS.

-

Purification of the Maleimide-Linker-Payload Construct: a. Upon reaction completion, dilute the reaction mixture with a suitable solvent (e.g., acetonitrile/water) and purify the product by preparative HPLC using a C18 column and a suitable gradient (e.g., water/acetonitrile with 0.1% TFA). b. Collect the fractions containing the desired product and confirm its identity and purity by LC-MS. c. Lyophilize the pure fractions to obtain the maleimide-linker-payload construct as a solid.

Part 2: Conjugation of the Maleimide-Linker-Payload to the Antibody

This second stage involves the reduction of the antibody's interchain disulfide bonds to generate free thiols, followed by the maleimide-thiol conjugation.

Materials:

-

Monoclonal antibody (mAb) in an appropriate buffer (e.g., PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Maleimide-linker-payload construct (from Part 1)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Size-Exclusion Chromatography (SEC) system for purification

-

Hydrophobic Interaction Chromatography (HIC) for DAR determination

-

SDS-PAGE for characterization

Experimental Protocol:

-

Antibody Reduction: a. Prepare the antibody solution at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS with 1 mM EDTA, pH 7.4). b. Add a calculated amount of TCEP solution to the antibody solution to achieve the desired degree of reduction (typically 2-4 equivalents of TCEP per antibody for partial reduction). c. Incubate the reaction at 37°C for 1-2 hours. d. Remove the excess TCEP by buffer exchange using a desalting column equilibrated with the conjugation buffer (e.g., PBS, pH 7.2).

-

Maleimide-Thiol Conjugation: a. Dissolve the maleimide-linker-payload construct in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute with the conjugation buffer. b. Add the maleimide-linker-payload solution to the reduced antibody solution at a molar ratio of 5-10 fold excess of the linker-payload construct to the antibody thiols. c. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing.

-

Quenching and Purification: a. Quench the reaction by adding an excess of N-acetylcysteine (e.g., 20-fold molar excess over the maleimide-linker-payload) to react with any unreacted maleimide groups. b. Purify the resulting ADC from unreacted linker-payload and other small molecules by SEC using a column equilibrated with the final formulation buffer.

-

Characterization of the ADC: a. Determine the average Drug-to-Antibody Ratio (DAR) by HIC-HPLC or UV-Vis spectroscopy. b. Assess the purity and aggregation of the ADC by SEC-HPLC. c. Confirm the covalent conjugation and determine the molecular weight of the light and heavy chains by SDS-PAGE under reducing and non-reducing conditions.

Visualizing the Process: Diagrams for Clarity

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the chemical structure of N-Mal-N-bis(PEG4-acid), a typical ADC synthesis workflow, and the hydrolysis of the maleimide group.

Caption: Chemical structure of N-Mal-N-bis(PEG4-acid).

Caption: A typical workflow for ADC synthesis.

Caption: Hydrolysis of the maleimide group.

Conclusion: A Versatile Tool for Advanced Bioconjugation

N-Mal-N-bis(PEG4-acid) represents a significant advancement in linker technology, offering researchers and drug developers a powerful tool for constructing sophisticated bioconjugates. Its branched architecture, combined with the strategic placement of PEG chains, provides a unique set of advantages, including the potential for higher drug loading, improved solubility, and enhanced stability. By understanding and carefully controlling the key parameters of solubility and stability, particularly the pH-dependent hydrolysis of the maleimide group, scientists can fully harness the potential of this versatile linker to create next-generation therapeutics with improved pharmacological properties. The detailed protocols and best practices outlined in this guide serve as a valuable resource for the successful implementation of N-Mal-N-bis(PEG4-acid) in a variety of bioconjugation applications.

References

-

Pasut, G., & Veronese, F. M. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 431–447. [Link]

-

Storz, M., & Löffler, P. (2022). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Medicinal Chemistry Letters, 13(10), 1546-1552. [Link]

-

Labinsights. (2025). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). Labinsights. [Link]

-

Li, G., et al. (2022). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Pharmaceutics, 14(7), 1383. [Link]

-

Singh, S. K., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Bioconjugate Chemistry, 32(7), 1297–1304. [Link]

-

Wang, J., Yang, S. H., & Zhang, K. (2019). Multi-arm PEG-maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 164, 452–459. [Link]

-

Lutolf, M. P., & Hubbell, J. A. (2011). Maleimide CrossLinked Bioactive PEG Hydrogel Exhibits Improved Reaction Kinetics and CrossLinking for Cell Encapsulation and In Situ Delivery. Biomacromolecules, 12(12), 4363–4370. [Link]

-

Yang, S. H., Chen, B., Wang, J., & Zhang, K. (2020). Characterization of High Molecular Weight Multi-Arm Functionalized PEG-Maleimide for Protein Conjugation by Charge-Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chromatography. Analytical Chemistry, 92(12), 8584–8590. [Link]

-

Khan, M. N. (1984). Kinetics and mechanism of the alkaline hydrolysis of maleimide. Journal of Pharmaceutical Sciences, 73(12), 1767–1771. [Link]

-

Liu, Z., et al. (2008). PEG Branched Polymer for Functionalization of Nanomaterials with Ultralong Blood Circulation. Advanced Materials, 20(15), 2933-2938. [Link]

-

Nanocs. (n.d.). Carboxylic Acid PEG Acid, HOOC-PEG-COOH. Nanocs. [Link]

-

Yang, S. H., Chen, B., Wang, J., & Zhang, K. (2020). Characterization of High Molecular Weight Multi-Arm Functionalized PEG–Maleimide for Protein Conjugation by Charge-Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chromatography. Analytical Chemistry, 92(12), 8584–8590. [Link]

-

Groll, J., et al. (2016). Hydrolytic stability of 8armPEG10k-maleimide at 37 C and different pH-values. Polymer Chemistry, 7(39), 6076-6084. [Link]

-

Wang, J., Yang, S. H., & Zhang, K. (2019). Multi‐arm PEG‐maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 164, 452-459. [Link]

-

Rogers, R. D., & Seddon, K. R. (2003). Polyethylene glycol and solutions of polyethylene glycol as green reaction media. Chemical Society Reviews, 32(4), 183-203. [Link]

-

Strop, P., et al. (2020). Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough?. Bioconjugate Chemistry, 31(5), 1363–1371. [Link]

-

Khetan, S., & Hubbell, J. A. (2011). Maleimide CrossLinked Bioactive PEG Hydrogel Exhibits Improved Reaction Kinetics and CrossLinking for Cell Encapsulation and In Situ Delivery. Biomacromolecules, 12(12), 4363-4370. [Link]

-

AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. AxisPharm. [Link]

Sources

- 2. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labinsights.nl [labinsights.nl]

- 5. researchgate.net [researchgate.net]

- 6. PEG Branched Polymer for Functionalization of Nanomaterials with Ultralong Blood Circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carboxylic Acid PEG Acid, HOOC-PEG-COOH [nanocs.net]

- 8. 4-Arm PEG-COOH: Multi-Arm PEG with Carboxylic Acid End Groups [biochempeg.com]

- 9. PEG Acid | PEG Carboxylic Acid | COOH PEG | Acid Linkers | AxisPharm [axispharm.com]

- 10. Multi-arm PEG-maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. broadpharm.com [broadpharm.com]

An In-Depth Technical Guide to N-Mal-N-bis(PEG4-acid): A Branched Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the heterobifunctional linker, N-Mal-N-bis(PEG4-acid) (CAS Number: 2100306-52-1). We will delve into its chemical properties, the mechanistic principles behind its reactivity, and provide practical, field-proven insights for its successful application in the development of sophisticated bioconjugates, such as antibody-drug conjugates (ADCs).

Core Concepts: Understanding the Molecular Architecture and Functionality

N-Mal-N-bis(PEG4-acid) is a branched polyethylene glycol (PEG) linker designed for versatility in bioconjugation.[1][2] Its structure features three key functional components: a maleimide group, a branched PEG scaffold, and two terminal carboxylic acid groups.[1][2] This unique architecture allows for the sequential or simultaneous conjugation of different molecules, offering a high degree of control in the construction of complex biomolecular assemblies.

The maleimide group provides a highly selective reaction site for molecules containing free sulfhydryl (thiol) groups, such as cysteine residues in proteins and peptides.[3][4] The two terminal carboxylic acid groups can be activated to react with primary amines, for instance, lysine residues on an antibody, to form stable amide bonds.[1] The branched PEG4 chains enhance the solubility and stability of the resulting conjugate and provide a flexible spacer arm to minimize steric hindrance between the conjugated molecules.[5][6][7]

Chemical and Physical Properties

A summary of the key physicochemical properties of N-Mal-N-bis(PEG4-acid) is presented in the table below.

| Property | Value |

| CAS Number | 2100306-52-1 |

| Molecular Formula | C29H48N2O15 |

| Molecular Weight | 664.7 g/mol |

| Purity | Typically >95% |

| Solubility | Soluble in DMSO, DCM, DMF |

| Storage | Recommended at -20°C |

(Data sourced from supplier information)[1][8][9]

The Chemistry of Conjugation: Mechanisms and Best Practices

The successful application of N-Mal-N-bis(PEG4-acid) hinges on a thorough understanding of the underlying chemical reactions.

The Maleimide-Thiol Reaction: A Chemoselective Ligation

The conjugation of the maleimide group to a thiol proceeds via a Michael addition reaction, forming a stable thioether bond.[4][10] This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[3][11] At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring specific targeting of cysteine residues.[3]

However, it is crucial to be aware of potential side reactions. The thioether bond can undergo a retro-Michael reaction, particularly in the presence of other thiols, leading to linker exchange. Additionally, with N-terminally unprotected cysteine residues, a thiazine rearrangement can occur, which may impact the stability and function of the conjugate.[10]

Carboxylic Acid Activation and Amine Coupling

The two terminal carboxylic acid groups of the linker can be conjugated to amine-containing molecules through the formation of an amide bond. This reaction requires the activation of the carboxylic acids, typically using carbodiimides such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in combination with an auxiliary nucleophile like N-hydroxysuccinimide (NHS) to form a more stable active ester.[1] The resulting NHS ester is then susceptible to nucleophilic attack by a primary amine, yielding a stable amide linkage.

The branched nature of N-Mal-N-bis(PEG4-acid) allows for the attachment of two separate amine-containing molecules, or for a multivalent attachment to a single biomolecule, potentially increasing the avidity of the interaction.

Experimental Workflows: From Design to Characterization

The following sections outline generalized experimental protocols for the use of N-Mal-N-bis(PEG4-acid) in a typical bioconjugation workflow.

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

This workflow describes the generation of an ADC where a thiol-containing cytotoxic drug is first conjugated to the maleimide group of the linker, followed by the conjugation of the linker-drug complex to an antibody via the carboxylic acid groups.

Caption: Workflow for ADC synthesis using N-Mal-N-bis(PEG4-acid).

Detailed Protocol: Two-Step ADC Synthesis

Step 1: Conjugation of a Thiol-Containing Drug to N-Mal-N-bis(PEG4-acid)

-

Dissolve the Components: Dissolve the thiol-containing drug and a slight molar excess (e.g., 1.1 equivalents) of N-Mal-N-bis(PEG4-acid) in a suitable organic solvent such as DMSO.

-

Buffer Exchange: If the drug is in a different buffer, perform a buffer exchange into a reaction buffer with a pH of 6.5-7.5 (e.g., phosphate buffer with EDTA).

-

Reaction Incubation: Mix the dissolved drug and linker and incubate at room temperature for 1-2 hours.

-

Monitoring the Reaction: Monitor the progress of the reaction by analytical techniques such as HPLC or LC-MS to confirm the formation of the drug-linker intermediate.

-

Purification: Once the reaction is complete, purify the drug-linker intermediate using reverse-phase HPLC to remove unreacted components.

Step 2: Conjugation of the Drug-Linker Intermediate to an Antibody

-

Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., PBS at pH 7.4).

-

Activation of Carboxylic Acids: In a separate reaction vessel, dissolve the purified drug-linker intermediate in an anhydrous organic solvent (e.g., DMF or DMSO). Add EDC and NHS (typically 2-5 molar equivalents over the linker) and stir at room temperature for 15-30 minutes to activate the carboxylic acids.

-

Conjugation to the Antibody: Add the activated drug-linker intermediate to the antibody solution. The molar ratio of the linker to the antibody will depend on the desired drug-to-antibody ratio (DAR).

-

Reaction Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

-

Quenching the Reaction: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any remaining active ester.

-

Purification of the ADC: Purify the resulting ADC using a suitable chromatography method such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove unconjugated linker-drug and other impurities.

Characterization of the Final Conjugate

Thorough characterization of the final bioconjugate is essential to ensure its quality and functionality.

| Characterization Technique | Purpose |

| Mass Spectrometry (MS) | To determine the molecular weight of the conjugate and calculate the drug-to-antibody ratio (DAR).[12][13] |

| HPLC (SEC, IEX, HIC) | To assess the purity, aggregation state, and charge heterogeneity of the conjugate.[14][15] |

| UV-Vis Spectroscopy | To determine the protein concentration and, if the drug has a distinct chromophore, to estimate the DAR. |

| Functional Assays | To confirm that the biological activity of the antibody (e.g., antigen binding) and the potency of the drug are retained after conjugation. |

Advanced Applications and Future Perspectives

The unique branched structure of N-Mal-N-bis(PEG4-acid) opens up possibilities for more complex molecular constructs beyond traditional ADCs. For instance, one carboxylic acid could be used to attach a targeting ligand, while the other could be conjugated to an imaging agent, creating a multifunctional theranostic probe. The maleimide group could then be used to attach a therapeutic payload.

As the field of bioconjugation continues to evolve, linkers like N-Mal-N-bis(PEG4-acid) will play a crucial role in the development of next-generation protein therapeutics, diagnostics, and research tools. Their versatility and the enhanced properties conferred by the PEG chains make them invaluable assets in the design of highly specific and effective biomolecular conjugates.[16][17]

Conclusion

N-Mal-N-bis(PEG4-acid) is a powerful and versatile tool for researchers and drug developers. Its heterobifunctional and branched nature provides a high degree of control over the bioconjugation process, enabling the creation of complex and well-defined biomolecular constructs. A thorough understanding of its chemical reactivity and careful optimization of reaction conditions are key to harnessing its full potential in the development of innovative therapeutics and diagnostics.

References

-

AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]

-

AxisPharm. (2024, September 24). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. Retrieved from [Link]

-

Walsh Medical Media. (2014, July 3). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Retrieved from [Link]

-

Creative Biolabs. (n.d.). What are PEG Linkers?. Retrieved from [Link]

-

National Institutes of Health. (n.d.). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Retrieved from [Link]

-

ACS Publications. (2018, June 28). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Retrieved from [Link]

-

PubMed. (2017, January 16). Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS. Retrieved from [Link]

-

Squarespace. (2018, June 22). Tuning the Diels–Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. Retrieved from [Link]

-

MolecularCloud. (2022, April 27). PEG Linkers And Their Applications In Different Fields. Retrieved from [Link]

-

ADC Review. (2019, March 22). What are PEG Linkers?. Retrieved from [Link]

-

AxisPharm. (n.d.). N-Mal-N-bis(PEG4-acid). Retrieved from [Link]

-

XinYanBoMei. (n.d.). N-Mal-N-bis(PEG4-acid). Retrieved from [Link]

Sources

- 1. N-Mal-N-bis(PEG4-acid), 2100306-52-1 | BroadPharm [broadpharm.com]

- 2. N-Mal-N-bis(PEG4-acid), CAS 2100306-52-1 | AxisPharm [axispharm.com]

- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 6. creativepegworks.com [creativepegworks.com]

- 7. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 8. precisepeg.com [precisepeg.com]

- 9. N-Mal-N-bis(PEG4-acid)_2100306-52-1_新研博美 [xinyanbm.com]

- 10. bachem.com [bachem.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. walshmedicalmedia.com [walshmedicalmedia.com]

- 13. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 14. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]

- 17. adcreview.com [adcreview.com]

N-Mal-N-bis(PEG4-acid) molecular weight

An In-Depth Technical Guide to N-Mal-N-bis(PEG4-acid): A Heterotrifunctional Linker for Advanced Bioconjugation

Executive Summary